molecular formula C15H20F3NO B3010084 N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline CAS No. 1397193-28-0

N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline

Cat. No.: B3010084
CAS No.: 1397193-28-0
M. Wt: 287.326
InChI Key: GUJXUBPRSGLTJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclohexylamine Route: One common method involves the reaction of cyclohexylamine with 4-methoxy-3-(trifluoromethyl)benzaldehyde under reductive amination conditions.

    Aniline Route: Another method involves the reaction of N-(cyclohexylmethyl)aniline with 4-methoxy-3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding aldehyde. These methods are optimized for large-scale production, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Substituted anilines.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the methoxy and trifluoromethyl groups in N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline imparts unique properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO/c1-20-14-8-7-12(9-13(14)15(16,17)18)19-10-11-5-3-2-4-6-11/h7-9,11,19H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJXUBPRSGLTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2CCCCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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